molecular formula C21H20FN5O2S B6456372 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide CAS No. 2548981-13-9

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B6456372
CAS No.: 2548981-13-9
M. Wt: 425.5 g/mol
InChI Key: RONFLBWNKDZOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a sulfanylidene (C=S) group at the 5-position of the triazole ring and an acetamide moiety substituted with a 4-fluorophenyl group. The structural complexity arises from the benzyl-substituted pyrrolidin-3-yl group fused to the triazole ring, which introduces steric and electronic effects critical for its physicochemical and biological properties. Structural elucidation of analogous compounds typically employs techniques like NMR spectroscopy and X-ray crystallography, with refinement programs like SHELXL playing a key role in confirming molecular geometries .

Properties

IUPAC Name

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c22-16-6-8-17(9-7-16)23-18(28)13-27-20(24-25-21(27)30)15-10-19(29)26(12-15)11-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,23,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFLBWNKDZOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)N3CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a triazole ring and a pyrrolidine moiety. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_4O_2S, with a molecular weight of approximately 412.52 g/mol. The presence of the 4-fluorophenyl group suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For instance, similar triazole-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro assays have shown that modifications in the benzyl and aryl groups can enhance the cytotoxic effects against breast cancer cells (e.g., MCF-7) and melanoma cells (e.g., B16-F10) .

Compound IC50 (µM) Cell Line Mechanism of Action
2a0.56MCF-7Inhibition of tubulin polymerization
3c40.0B16-F10Interaction with MMPs
6b57.66B16-F10Induction of apoptosis

The biological activity of this compound appears to be closely related to its ability to disrupt microtubule dynamics, a critical process in cell division and proliferation. In vitro studies indicate that it may induce G2/M-phase arrest in HeLa cells, suggesting a potential mechanism involving cell cycle regulation . Additionally, compounds with similar structures have shown the ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for understanding how modifications to the chemical structure can influence biological activity. For example:

  • Benzyl Substituents : Variations in the benzyl group can significantly affect potency; meta-substituted phenoxy groups enhance activity against tumor cells.
  • Triazole Ring Modifications : Substituents on the triazole ring can alter binding affinity to target proteins and influence the overall pharmacological profile.

Case Studies

  • Antitumor Activity Against MCF-7 Cells : A derivative of the compound exhibited an IC50 value of 46 nM in inhibiting cell proliferation, indicating strong antitumor properties .
  • Metastatic Melanoma Models : In vivo studies using B16-F10 models demonstrated that certain derivatives significantly reduced tumor growth and metastasis through MMP inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent variations and their implications (Table 1).

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Compound ID / Reference Triazole Substituents Acetamide Substituent Key Structural Features
Target Compound 1-Benzyl-5-oxopyrrolidin-3-yl N-(4-fluorophenyl) Benzyl-pyrrolidinone fusion; sulfanylidene
482639-74-7 4-Ethyl-5-(pyridin-4-yl) N-[3-(trifluoromethyl)phenyl] Pyridinyl ring; trifluoromethyl group
482639-86-1 4-Ethyl-5-(pyridin-4-yl) N-(3,5-dimethylphenyl) Dimethylphenyl; ethyl group
5-(4-Fluorophenyl)-... 5-Methyl-1-(4-methylphenyl) N-phenyl Pyrazole-carbothioamide; methylphenyl

Key Observations:

Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to the 3,5-dimethylphenyl group in 482639-86-1 . Fluorine’s electronegativity may also influence hydrogen-bonding interactions.

Heterocyclic Modifications: The benzyl-pyrrolidinone moiety in the target compound provides a rigid, fused-ring system absent in other analogs. This could restrict conformational flexibility, affecting binding affinity to biological targets. Pyridinyl substituents in 482639-74-7 and 482639-86-1 may improve water solubility compared to the purely aromatic systems in the target compound .

Sulfanylidene vs. Carbothioamide: The sulfanylidene group (C=S) in the target compound contrasts with the pyrazole-carbothioamide group in . Sulfanylidene groups are known to participate in π-stacking and metal coordination, which could influence reactivity or toxicity profiles.

Synthetic and Analytical Considerations :

  • Compounds like the target derivative likely require multi-step synthesis, including cyclocondensation of thiosemicarbazides and subsequent functionalization. SHELX programs are widely used for crystallographic validation of such complex structures .
  • The absence of reported toxicity data for the target compound contrasts with entries in the Toxics Release Inventory (TRI) for related triazole derivatives, emphasizing the need for further safety profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.